molecular formula C14H20N2O3 B5150191 N-(2-ETHOXYPHENYL)-N-ISOBUTYLETHANEDIAMIDE

N-(2-ETHOXYPHENYL)-N-ISOBUTYLETHANEDIAMIDE

Cat. No.: B5150191
M. Wt: 264.32 g/mol
InChI Key: WOTRHRPRKOEGNY-UHFFFAOYSA-N
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Description

N-(2-ETHOXYPHENYL)-N-ISOBUTYLETHANEDIAMIDE is an organic compound characterized by the presence of an ethoxyphenyl group and an isobutylethanediamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ETHOXYPHENYL)-N-ISOBUTYLETHANEDIAMIDE typically involves the reaction of 2-ethoxyaniline with isobutylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{2-ethoxyaniline} + \text{isobutylamine} \rightarrow \text{this compound} ]

Industrial Production Methods

On an industrial scale, the production of this compound involves the use of large reactors and continuous flow systems to optimize yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-ETHOXYPHENYL)-N-ISOBUTYLETHANEDIAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may produce this compound hydride.

Scientific Research Applications

N-(2-ETHOXYPHENYL)-N-ISOBUTYLETHANEDIAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development

Properties

IUPAC Name

N'-(2-ethoxyphenyl)-N-(2-methylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-4-19-12-8-6-5-7-11(12)16-14(18)13(17)15-9-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTRHRPRKOEGNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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